molecular formula C16H25N3O3 B3056756 1-tert-Butyl-3-(m-hydroxyphenyl)urea tert-butylcarbamate CAS No. 73953-68-1

1-tert-Butyl-3-(m-hydroxyphenyl)urea tert-butylcarbamate

Cat. No.: B3056756
CAS No.: 73953-68-1
M. Wt: 307.39 g/mol
InChI Key: MGBUMPMAIGRFDY-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-(m-hydroxyphenyl)urea tert-butylcarbamate is a chemical compound with the molecular formula C11H16N2O2. It is known for its unique structure, which includes a tert-butyl group and a hydroxyphenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of 1-tert-Butyl-3-(m-hydroxyphenyl)urea tert-butylcarbamate typically involves the reaction of tert-butyl isocyanate with m-hydroxyaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-tert-Butyl-3-(m-hydroxyphenyl)urea tert-butylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

1-tert-Butyl-3-(m-hydroxyphenyl)urea tert-butylcarbamate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-tert-Butyl-3-(m-hydroxyphenyl)urea tert-butylcarbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The urea and carbamate groups can participate in various chemical interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

1-tert-Butyl-3-(m-hydroxyphenyl)urea tert-butylcarbamate can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

[3-(tert-butylcarbamoylamino)phenyl] N-tert-butylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-15(2,3)18-13(20)17-11-8-7-9-12(10-11)22-14(21)19-16(4,5)6/h7-10H,1-6H3,(H,19,21)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBUMPMAIGRFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90995178
Record name N-tert-Butyl-N'-{3-[(tert-butylimino)(hydroxy)methoxy]phenyl}carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90995178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73953-68-1
Record name Urea, 1-tert-butyl-3-(m-hydroxyphenyl)-, tert-butylcarbamate (ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073953681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, tert-butylcarbamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222542
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-tert-Butyl-N'-{3-[(tert-butylimino)(hydroxy)methoxy]phenyl}carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90995178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UREA, 1-TERT-BUTYL-3-(M-HYDROXYPHENYL)-, TERT-BUTYLCARBAMATE (ESTER)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW3QS47105
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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